molecular formula C12H7Br3 B1611668 2,2',6-Tribromobiphenyl CAS No. 507241-82-9

2,2',6-Tribromobiphenyl

Cat. No. B1611668
M. Wt: 390.9 g/mol
InChI Key: KGVYWUFWUAWULV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2,2’,6-Tribromobiphenyl is C12H7Br3 . The molecular weight is 390.9 . The structure of the molecule includes two phenyl rings connected by a single bond, with bromine atoms attached at the 2, 2’, and 6 positions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2’,6-Tribromobiphenyl include a melting point of 95-97 °C and a predicted boiling point of 362.8±27.0 °C . The predicted density is 1.923±0.06 g/cm3 .

Scientific Research Applications

Asymmetric Synthesis

  • 2,2',6-Tribromobiphenyl derivatives have been explored in the asymmetric synthesis of axially chiral biaryls. For example, Tuyet et al. (2000) demonstrated the use of 2,2',6,6'-tetrahydroxybiphenyl in the sequential etherification process for producing biphenyldiols with S-axial chirality, which are crucial in asymmetric synthesis (Tuyet et al., 2000).

Environmental Bioaccumulation

  • Vetter et al. (2008) identified new polybrominated dimethoxybiphenyls (PBDMBs) in marine mammals, including derivatives of 2,2',6-Tribromobiphenyl. These compounds were found in elevated concentrations, indicating their bioaccumulation and potential environmental impact (Vetter et al., 2008).

Flame Retardant Analysis

  • The analysis of flame retardants in environmental samples includes compounds like 2,2',6-Tribromobiphenyl. Ma et al. (2012) studied the atmospheric concentrations of several tribromophenoxy compounds, including those structurally related to 2,2',6-Tribromobiphenyl, near the Great Lakes (Ma et al., 2012).

Organic Light-Emitting Diodes

  • Biphenyl derivatives, including those related to 2,2',6-Tribromobiphenyl, have been used in the development of organic light-emitting diodes (OLEDs). Ge et al. (2008) synthesized bipolar molecules with biphenyl structures for high-performance OLEDs (Ge et al., 2008).

Radical-Scavenging Activity

  • Compounds derived from 2,2',6-Tribromobiphenyl have been identified for their radical-scavenging activity. Duan et al. (2007) isolated highly brominated mono- and bis-phenols from marine red algae, showing significant antioxidant properties (Duan et al., 2007).

Environmental Toxicology

  • Koch and Sures (2018) reviewed the environmental concentrations and toxicology of 2,4,6-Tribromophenol, a compound structurally related to 2,2',6-Tribromobiphenyl, highlighting its widespread presence and potential health impacts (Koch & Sures, 2018).

Thermotropic Dendrimers

  • Percec et al. (1994) synthesized and characterized hyperbranched polymers, including derivatives of 2,2',6-Tribromobiphenyl, for use in thermotropic dendrimers (Percec et al., 1994).

Safety And Hazards

2,2’,6-Tribromobiphenyl is considered hazardous. It is highly flammable and may be harmful if swallowed or inhaled . It can cause skin irritation and may cause drowsiness or dizziness . It is also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1,3-dibromo-2-(2-bromophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br3/c13-9-5-2-1-4-8(9)12-10(14)6-3-7-11(12)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVYWUFWUAWULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC=C2Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00550651
Record name 2,2',6-Tribromo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2',6-Tribromobiphenyl

CAS RN

507241-82-9
Record name 2,2',6-Tribromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0507241829
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',6-Tribromo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',6-TRIBROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QC6QD0HP1I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
L Bonnafoux, F Colobert, FR Leroux - Synlett, 2010 - thieme-connect.com
Thieme E-Journals - Synlett / Full Text DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNLETT Full-text search Full-text search Author …
Number of citations: 13 www.thieme-connect.com
A Panossian, FR Leroux - Chimia, 2016 - chimia.ch
This account documents the development of transition metal-free, aryne-mediated aryl-aryl coupling, the'ARYNE coupling', which began in 2001 in Lausanne. ortho, ortho'-Di-, tri-and …
Number of citations: 8 chimia.ch
F Leroux, N Nicod, L Bonnafoux… - Letters in Organic …, 2006 - ingentaconnect.com
Regioselective halogen/lithium permutation reactions were carried out on polybrominated biaryls. Thus, highly functionalized, dissymetrically substituted biaryls become easily …
Number of citations: 23 www.ingentaconnect.com
F Leroux, M Schlosser - Angewandte Chemie International …, 2002 - Wiley Online Library
2-Didehydroarenes (“arynes”) mediate as extremely reactive, short-lived intermediates in selective aryl–aryl coupling processes to form biaryls with unprecedented substituent patterns (…
Number of citations: 130 onlinelibrary.wiley.com
L Bonnafoux, R Gramage‐Doria… - … A European Journal, 2011 - Wiley Online Library
A new family of C 1 ‐symmetric bis(diphenylphosphino)biphenyls have been prepared starting from readily available ortho,ortho′‐dihalobiphenyl precursors by a palladium‐catalyzed …
L Bonnafoux, FR Leroux… - Beilstein Journal of …, 2011 - beilstein-journals.org
Regioselective bromine–lithium exchange reactions on polybrominated biaryls enable the modular synthesis of various polysubstituted biphenyls such as bis (dialkylphosphino)-, bis (…
Number of citations: 35 www.beilstein-journals.org
FR Leroux, A Panossian, D Augros - Comptes Rendus Chimie, 2017 - Elsevier
The modular construction of enantioenriched biaryl derivatives is presented. This approach is based on (1) an almost quantitative access to polybrominated precursors via a transition …
Number of citations: 9 www.sciencedirect.com
FR Leroux, A Berthelot, L Bonnafoux… - … A European Journal, 2012 - Wiley Online Library
A modular way towards biaryls: Highly enantioenriched biphenyls can be prepared based on a transition-metal-free aryl–aryl coupling followed by efficient desymmetrization or …
C Singh, J Rathod, V Jha, A Panossian… - European Journal of …, 2015 - Wiley Online Library
Biaryl‐substituted monophosphine‐based ligands have been synthesized by transition‐metal‐free “ARYNE” cross‐coupling reaction of aryllithiums with 1,2‐dibromobenzene and …
FR Leroux, L Bonnafoux, C Heiss… - Advanced Synthesis …, 2007 - Wiley Online Library
Upon treatment of various aryllithium intermediates with 1,2‐dibromobenzene or 1‐bromo‐2‐iodobenzene, dissymmetrical ortho,ortho′‐di‐, tri‐ and even tetrasubstituted bromo‐ or …
Number of citations: 70 onlinelibrary.wiley.com

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